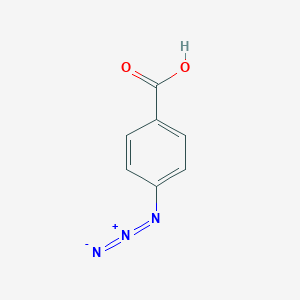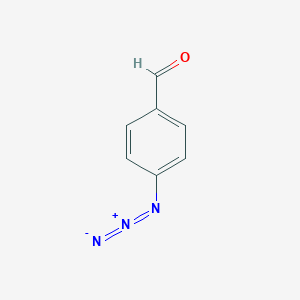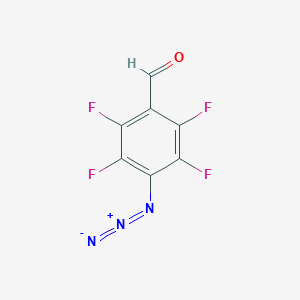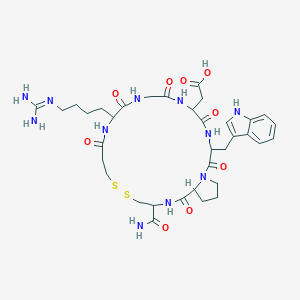
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
Descripción general
Descripción
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a trifluoroacetyl group, and a glycine backbone, making it a unique molecule with distinct chemical properties. Its chiral nature allows it to exist in two enantiomeric forms, with the (S)-(+)-enantiomer being the focus of this article.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine typically involves the protection of the amino group of glycine, followed by the introduction of the phenyl and trifluoroacetyl groups. One common method involves the use of N-protected glycine derivatives, which are then subjected to acylation reactions to introduce the trifluoroacetyl group. The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production. The choice of reagents and reaction conditions is critical to achieving high enantiomeric purity and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acyl chlorides and anhydrides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amines, and various acylated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the phenyl group contributes to its overall stability and reactivity. The glycine backbone allows for easy incorporation into peptides and proteins, facilitating its use in various biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylglycine: Similar in structure but lacks the phenyl and trifluoroacetyl groups.
N-Phenylglycine: Contains a phenyl group but lacks the trifluoroacetyl group.
N-Trifluoroacetylglycine: Contains the trifluoroacetyl group but lacks the phenyl group.
Uniqueness
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is unique due to the combination of its phenyl and trifluoroacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications .
Propiedades
IUPAC Name |
(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBGEGBLXHXNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155894-96-5 | |
| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)


![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)



![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)




